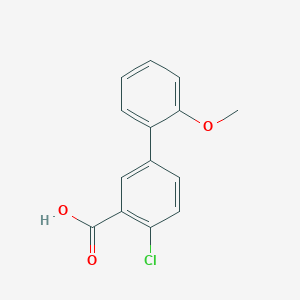
2-Chloro-5-(2-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-methoxyphenyl)benzoic acid, 95% (2-CMB-95%) is an organic compound belonging to the class of aromatic carboxylic acids. It is a white, crystalline solid with a molecular weight of 247.60 g/mol and a melting point of 135-136°C. 2-CMB-95% is used as a reagent in various organic syntheses and has been studied for its potential applications in scientific research.
Mécanisme D'action
2-CMB-95% is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for the transmission of signals between nerve cells. By inhibiting AChE, 2-CMB-95% can increase the levels of acetylcholine in the body, which can lead to increased nerve transmission and improved cognitive function.
Biochemical and Physiological Effects
2-CMB-95% has been studied for its potential effects on biochemical and physiological processes. It has been found to have a protective effect on cells by inhibiting the formation of reactive oxygen species (ROS). It has also been found to reduce inflammation and oxidative stress, and to have anti-cancer and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-CMB-95% has several advantages when used in laboratory experiments. It is relatively stable and has a high purity of 95%, which makes it ideal for use in experiments. However, it is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
The potential applications of 2-CMB-95% are still being explored. Some potential future directions include the development of new drugs and therapies based on its mechanism of action, further research into its biochemical and physiological effects, and the development of new synthetic methods for its production. Additionally, further research into its potential toxicity and safety profile is needed.
Méthodes De Synthèse
2-CMB-95% can be synthesized by a method known as the Friedel-Crafts reaction. This involves the reaction of an aromatic carboxylic acid, such as benzoic acid, with a chlorinating agent, such as thionyl chloride, in the presence of an Lewis acid catalyst, such as aluminium chloride. The reaction produces 2-chlorobenzoic acid, which can then be further reacted with 2-methoxyphenol to produce 2-CMB-95%.
Applications De Recherche Scientifique
2-CMB-95% has been studied for its potential applications in scientific research, specifically in the fields of biochemistry and physiology. It has been used to study the mechanism of action of enzymes, as well as to study the biochemical and physiological effects of drugs and other compounds.
Propriétés
IUPAC Name |
2-chloro-5-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDLYUUPWWTRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681195 |
Source


|
| Record name | 4-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1183062-15-8 |
Source


|
| Record name | 4-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














